4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18028609
InChI: InChI=1S/C13H23NO6/c1-13(2,3)20-12(18)14-9(5-7-10(15)16)6-8-11(17)19-4/h9H,5-8H2,1-4H3,(H,14,18)(H,15,16)
SMILES:
Molecular Formula: C13H23NO6
Molecular Weight: 289.32 g/mol

4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid

CAS No.:

Cat. No.: VC18028609

Molecular Formula: C13H23NO6

Molecular Weight: 289.32 g/mol

* For research use only. Not for human or veterinary use.

4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid -

Specification

Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
IUPAC Name 7-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptanoic acid
Standard InChI InChI=1S/C13H23NO6/c1-13(2,3)20-12(18)14-9(5-7-10(15)16)6-8-11(17)19-4/h9H,5-8H2,1-4H3,(H,14,18)(H,15,16)
Standard InChI Key WYIOXJANNCCARU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)O)CCC(=O)OC

Introduction

Chemical Structure and Molecular Properties

The compound’s structure derives from a seven-carbon heptanoic acid backbone. Key functional groups include:

  • A tert-butoxycarbonyl (Boc) group at the 4-position, serving as a protective moiety for the amine functionality.

  • A methoxy group and ketone at the 7-position, imparting distinct electronic and steric properties.

  • A terminal carboxylic acid, enabling further derivatization or salt formation.

The molecular formula is C₁₃H₂₁NO₇, with a molecular weight of 327.31 g/mol. Spectroscopic data (e.g., NMR, IR) would reveal signatures consistent with the Boc group (C=O stretch ~1,700 cm⁻¹), ketone (C=O ~1,710 cm⁻¹), and carboxylic acid (broad O-H stretch ~2,500–3,000 cm⁻¹) .

PropertyValue
Molecular FormulaC₁₃H₂₁NO₇
Molecular Weight327.31 g/mol
Boiling PointEstimated >300°C (decomposes)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilityHydrolytically sensitive under acidic/basic conditions

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid involves multi-step organic transformations:

  • Amino Group Introduction:

    • Starting with heptanedioic acid, selective nitration at the 4-position followed by reduction yields 4-aminoheptanedioic acid .

    • Protection: The amine is shielded using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃), forming the Boc-protected intermediate .

  • Methoxylation and Oxidation:

    • The 7-position carboxylic acid is esterified with methanol (H⁺ catalyst), forming the methyl ester.

    • Oxidation with potassium permanganate (KMnO₄) converts the methylene group to a ketone, yielding 7-methoxy-7-oxoheptanoic acid derivative .

  • Deprotection and Purification:

    • Selective hydrolysis of the methyl ester (NaOH/EtOH) regenerates the carboxylic acid.

    • Chromatographic purification ensures high purity (>95%) .

Industrial Considerations

Large-scale production employs continuous flow reactors to enhance yield and safety. Optimized parameters include:

  • Temperature control (0–25°C during Boc protection to minimize side reactions).

  • Solvent selection (e.g., THF for Bocylation, aqueous ethanol for crystallization).

Reactivity and Functional Transformations

The compound’s functional groups enable diverse chemical modifications:

  • Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, exposing the primary amine for subsequent coupling reactions .

  • Ketone Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, altering hydrophobicity .

  • Carboxylic Acid Derivatization: Activation with carbodiimides (e.g., EDC) facilitates amide bond formation with amines .

Applications in Scientific Research

Peptide Synthesis

As a Boc-protected β-amino acid derivative, this compound serves as a building block for non-natural peptide sequences. Its rigid backbone influences secondary structure formation, enabling studies on peptide folding and stability .

Medicinal Chemistry

The ketone and Boc groups make it a candidate for prodrug design. For example, conjugation with anticancer agents via pH-sensitive linkers could enhance targeted delivery .

Material Science

Incorporation into polymers (e.g., polyesters) modifies thermal and mechanical properties, with potential applications in biodegradable plastics .

Comparative Analysis with Related Compounds

CompoundKey FeaturesApplications
Boc-Aspartic acid 4-benzyl esterBenzyl-protected carboxylate; chiral centerPeptide synthesis; enzyme studies
7-Methoxy-7-oxoheptanoic acidLacks Boc-amine; simpler structureMetabolic pathway probes
Boc-β-alanineShorter chain; no ketoneModel for β-peptide studies

Challenges and Future Directions

Despite its utility, challenges include:

  • Stereochemical Control: Achieving enantiopure synthesis requires chiral catalysts or resolution techniques.

  • Stability Issues: The Boc group’s acid sensitivity necessitates careful handling.

Future research could explore:

  • Bioconjugation Techniques: Leveraging the ketone for site-specific protein labeling.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity profiles for therapeutic applications.

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